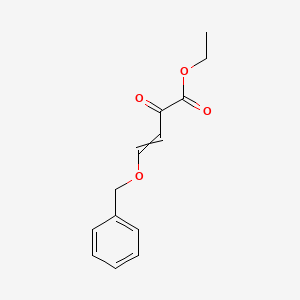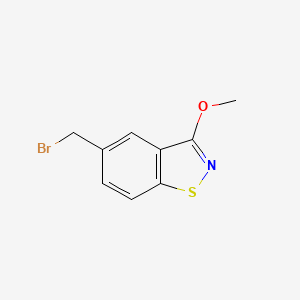
1,3-Bis(methylsulfonyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(methylsulfonyl)propan-2-ol is an organic compound with the molecular formula C5H12OS2 It is characterized by the presence of two methylsulfonyl groups attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(methylsulfonyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropan-2-ol with sodium methylsulfinate under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by methylsulfonyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(methylsulfonyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted propanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Bis(methylsulfonyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(methylsulfonyl)propan-2-ol involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(methylthio)propan-2-ol: Similar structure but with methylthio groups instead of methylsulfonyl groups.
1,3-Bis(1,2,3-triazol-1-yl)propan-2-ol: Contains triazole rings instead of sulfonyl groups.
Uniqueness
1,3-Bis(methylsulfonyl)propan-2-ol is unique due to its dual sulfonyl groups, which impart distinct chemical reactivity and biological interactions compared to similar compounds. This makes it particularly valuable in applications requiring strong electron-withdrawing groups and specific molecular interactions.
Propiedades
Número CAS |
64487-76-9 |
|---|---|
Fórmula molecular |
C5H12O5S2 |
Peso molecular |
216.3 g/mol |
Nombre IUPAC |
1,3-bis(methylsulfonyl)propan-2-ol |
InChI |
InChI=1S/C5H12O5S2/c1-11(7,8)3-5(6)4-12(2,9)10/h5-6H,3-4H2,1-2H3 |
Clave InChI |
CWWFIPYOKCSAQF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC(CS(=O)(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



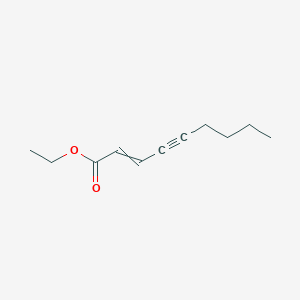
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)

![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)
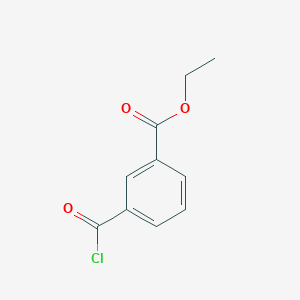

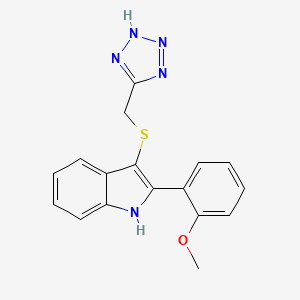
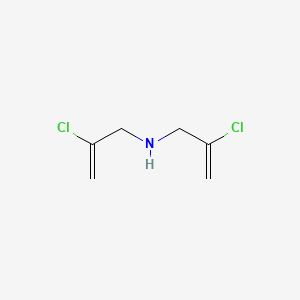
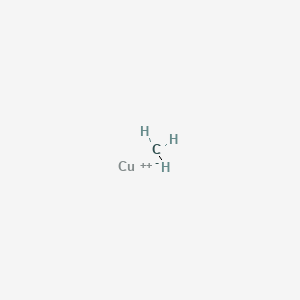
![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
